molecular formula C6H9N3OS B1334534 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 383131-87-1

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B1334534
M. Wt: 171.22 g/mol
InChI Key: OPDRNIZRTJOIEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a significant area of research due to their potential applications in various fields, including medicinal chemistry. The first paper discusses the synthesis of an energetic material precursor, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, which was achieved and subsequently characterized using NMR, IR, DSC, and X-ray crystallography . Although this compound is not the exact molecule , the synthesis route provides insight into the methods used for creating similar heterocyclic amines. The second paper outlines the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine through the reduction of a precursor compound using NaBH4, followed by characterization with single-crystal X-ray diffraction . This process highlights the typical steps involved in synthesizing and confirming the structure of complex organic molecules.

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the molecular structure of crystalline compounds. In the first study, the crystal structure of the synthesized compound was found to belong to the orthorhombic space group Pnma, with specific lattice parameters and a density of 1.617 g·cm⁻³ . The structure is characterized by intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers, and a strong π-interaction was confirmed through quantum chemical calculations . The second paper reports a compound crystallizing in the monoclinic system, space group P21/c, with detailed lattice parameters and a density of 1.949 Mg/m³ . The crystal structure is stabilized by intermolecular hydrogen bonds and π···π contacts, forming a three-dimensional network .

Chemical Reactions Analysis

The abstracts provided do not detail specific chemical reactions beyond the synthesis of the compounds. However, the formation of intermolecular hydrogen bonds and π-interactions suggests that these compounds could participate in further chemical reactions that exploit these interactions. For instance, the presence of amino groups in both compounds indicates potential reactivity towards electrophiles or participation in the formation of coordination complexes with metals .

Physical and Chemical Properties Analysis

The physical properties such as impact sensitivity and friction sensitivity were measured for the compound in the first paper, with values of 10 J and 190 N, respectively . These properties are crucial for materials intended for energetic applications, as they determine the safety and stability of the material under various conditions. The second paper does not provide specific physical properties but does mention the compound's antitumor activity, with an IC50 value of 26 μM against the Hela cell line . This biological activity is a significant chemical property, indicating the compound's potential as a therapeutic agent.

Scientific Research Applications

  • Antileishmanial Activity :

    • Research has identified compounds related to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine with significant antileishmanial activity. For instance, derivatives of 5-(5-nitrofuran-2-yl)-and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines showed activity against Leishmania major (Tahghighi et al., 2013).
  • Antimicrobial and Anticancer Properties :

    • Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated strong antimicrobial activity and potential in cancer therapy. Some compounds exhibited high DNA protective ability against oxidative damage and showed cytotoxicity on cancer cell lines, highlighting their potential in chemotherapy (Gür et al., 2020).
  • Noncovalent Interaction Studies :

    • A study on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, closely related to the compound of interest, revealed insights into their noncovalent interactions. These interactions are crucial for understanding the stability and behavior of such molecules in various applications, including drug design (El-Emam et al., 2020).
  • Synthesis and Structural Studies :

    • Research on the synthesis of related 1,3,4-thiadiazole compounds and their spectral, X-ray, and DFT studies contribute to the fundamental understanding of their chemical properties. These insights are valuable for potential applications in various fields, including pharmaceuticals (Dani et al., 2013).
  • Fluorescence Studies in Biological Applications :

    • Studies on compounds like 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol show interesting fluorescence effects, which can be crucial for applications in bio-imaging and diagnostics (Matwijczuk et al., 2018).
  • Crystallography and Molecular Docking Studies :

    • The crystallography and molecular docking studies of similar compounds provide valuable information on molecular interactions and potential binding sites, which is essential for drug design and development (Al-Wahaibi et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety precautions to minimize risk.

Future Directions

The future research directions for this compound would likely depend on its potential applications . For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and evaluating its safety in preclinical and clinical trials.

properties

IUPAC Name

5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDRNIZRTJOIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399153
Record name 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

CAS RN

383131-87-1
Record name 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine
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